2-(pyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(Pyridin-3-yl)prop-2-en-1-ol, also known as 2-propyn-1-ol, is a small organic molecule with a chemical formula of C5H5NO. It is a colorless liquid with a boiling point of 135-136°C and a density of 0.977 g/mL. 2-Propyn-1-ol is a versatile synthetic intermediate used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of polyurethanes and other polymers.
Scientific Research Applications
Nonlinear Optics and Photonics
2-(pyridin-3-yl)prop-2-en-1-ol: has been studied for its potential applications in nonlinear optics due to its significant electro-optic properties . The compound’s ability to facilitate second and third harmonic generation makes it a candidate for use in optoelectronic device fabrications. Its high static and dynamic polarizability suggests it could enhance the performance of optical switches, optical logic devices, and memory devices.
Medicinal Chemistry
In the pharmaceutical domain, derivatives of 2-(pyridin-3-yl)prop-2-en-1-ol have been explored for their inhibitory effects on enzymes like checkpoint kinase 1 (CHK1), which is relevant to cancer growth . Additionally, these compounds have potential applications in treating allergic and immune diseases, inflammatory dermatosis, neurodegenerative disorders, and as glucokinase activators for type II diabetes treatment .
Electronics
The compound’s derivatives exhibit properties that are crucial for the development of electronic materials . The delocalized π-electrons attached to donor and acceptor groups in the molecule provide easy charge transfer, which is essential for first-order polarizability in nonlinear optical applications. This can lead to advancements in electronic materials with improved structure and large nonlinear optical coefficients.
Materials Science
2-(pyridin-3-yl)prop-2-en-1-ol: serves as a key intermediate in the synthesis of various materials . Its derivatives are used as building blocks for constructing target molecules with specific properties, which can be applied to create new materials with desired physical and chemical characteristics.
Environmental Science
While specific environmental applications of 2-(pyridin-3-yl)prop-2-en-1-ol are not directly mentioned in the literature, its role in the synthesis of materials with potential environmental benefits is noteworthy. For instance, its derivatives could be used in the development of sensors or materials that respond to environmental changes .
Energy
The compound’s derivatives have been implicated in the development of materials for solar cells and other energy-related applications . Their unique electronic and optical properties could contribute to more efficient energy conversion and storage solutions.
Agriculture
Although direct applications in agriculture are not extensively documented, the chemical’s role as an intermediate in synthetic reactions suggests potential uses in the development of agricultural chemicals or as a precursor to compounds with pesticidal or herbicidal properties .
Analytical Chemistry
In analytical chemistry, 2-(pyridin-3-yl)prop-2-en-1-ol and its derivatives could be utilized in the synthesis of fluorescent probes or other compounds that aid in the detection and measurement of chemical substances . Their stability and distinct emission properties make them suitable for various analytical applications.
Mechanism of Action
Target of Action
Similar compounds have been studied for their significant electro-optic properties . These compounds are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
Mode of Action
The mode of action of 2-(pyridin-3-yl)prop-2-en-1-ol involves its interaction with its targets leading to changes in their properties. For instance, when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nonlinear optical (NLO) response is observed . This suggests that the compound may interact with its targets, leading to modifications in structure and large NLO coefficients .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect the charge transfer for first-order polarizability to nonlinear optical (nlo) applications . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules .
Pharmacokinetics
The compound’s molecular weight of 13517 could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have shown to possess superior properties and could be applied in optoelectronic device fabrications . The second and third harmonic generation values of these compounds are found to be many times higher than standard molecules .
Action Environment
The action of 2-(pyridin-3-yl)prop-2-en-1-ol can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that factors such as temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)prop-2-en-1-ol involves the condensation of pyridine-3-carbaldehyde with acrolein followed by reduction of the resulting enal to yield the desired product.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Acrolein", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Pyridine-3-carbaldehyde is reacted with acrolein in the presence of a base such as sodium hydroxide to yield the enal intermediate.", "Step 2: The enal intermediate is then reduced using sodium borohydride in methanol to yield the desired product, 2-(pyridin-3-yl)prop-2-en-1-ol.", "Step 3: The product is purified by recrystallization from a suitable solvent such as water." ] } | |
CAS RN |
864832-22-4 |
Product Name |
2-(pyridin-3-yl)prop-2-en-1-ol |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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